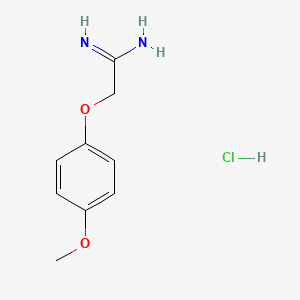

2-(4-Methoxyphenoxy)ethanimidamide hydrochloride

描述

属性

IUPAC Name |

2-(4-methoxyphenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-12-7-2-4-8(5-3-7)13-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJGAACYPNNQAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Methoxyphenoxy Ethanimidamide Hydrochloride and Its Analogues

General Synthetic Strategies for Ethanimidamide Hydrochlorides

The conversion of a nitrile to an amidine hydrochloride is a fundamental transformation in organic synthesis. Several methods have been developed, ranging from classical acid-catalyzed reactions to more modern photochemical and mediated approaches.

Pinner Reaction and Related Imidate-Based Approaches

The most traditional and widely employed method for the synthesis of ethanimidamide hydrochlorides from nitriles is the Pinner reaction. researchgate.net This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt, commonly known as a Pinner salt. semanticscholar.org Subsequent treatment of this salt with ammonia (B1221849) affords the desired amidine hydrochloride. semanticscholar.org

The general mechanism begins with the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), which activates the nitrile for nucleophilic attack by an alcohol. nih.gov This forms the imidate hydrochloride (Pinner salt). The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the reactive intermediates. google.com The subsequent ammonolysis of the isolated or in situ generated Pinner salt proceeds via nucleophilic attack of ammonia on the imidate carbon, leading to the displacement of the alcohol and formation of the amidinium ion, which is isolated as its hydrochloride salt. researchgate.netgoogle.com

For the synthesis of 2-(4-Methoxyphenoxy)ethanimidamide (B1366510) hydrochloride, the precursor 2-(4-methoxyphenoxy)acetonitrile would be treated with an alcohol, such as ethanol, in the presence of anhydrous HCl gas. The resulting ethyl 2-(4-methoxyphenoxy)ethanimidate hydrochloride is then reacted with ammonia to yield the final product.

Table 1: Key Steps of the Pinner Reaction

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Imidate Formation | Nitrile, Alcohol | Anhydrous HCl | Imidate Hydrochloride (Pinner Salt) |

Amidination Reactions Utilizing Nitriles or Esters with Ammonia/Amines

Direct conversion of nitriles to amidines can be achieved by the addition of ammonia or amines. However, this transformation is often challenging for unactivated nitriles and may require harsh reaction conditions, such as high temperatures or pressures, or the use of catalysts. organic-chemistry.orgorganic-chemistry.org Lewis acids or transition metal catalysts can be employed to activate the nitrile group towards nucleophilic attack. organic-chemistry.org For instance, the direct addition of ammonia to heteroaromatic or aromatic nitriles under pressure has been reported, though it can result in long reaction times and moderate yields. organic-chemistry.org

An alternative route involves the reaction of nitriles with hydroxylamine (B1172632) to form intermediate carboxamide oximes (amidoximes), which can then be reductively cleaved to the corresponding amidines. organic-chemistry.org This method, however, is limited by the sensitivity of other functional groups to the reduction conditions. organic-chemistry.org

One-Pot Industrial Synthesis Methodologies for Amidines

Modern approaches include copper-catalyzed three-component coupling reactions of a terminal alkyne, a secondary amine, and a sulfonamide, which proceed via an ynamine intermediate that undergoes hydroamidation. organic-chemistry.org Another strategy involves the direct condensation of sulfonamides and formamides catalyzed by sodium iodide, offering a green and atom-economical route to N-sulfonyl formamidines. organic-chemistry.org While not directly producing ethanimidamide hydrochloride, these methods highlight the trend towards more efficient and streamlined amidine syntheses that could potentially be adapted.

Photochemical Amidination Routes

Photochemical methods represent a modern approach to C-N bond formation and can offer mild reaction conditions. These routes often involve the generation of highly reactive radical intermediates under visible light irradiation. While direct photochemical amidination of nitriles is not a widely established general method, related photochemical amination reactions have been developed. These reactions typically involve the generation of nitrogen-centered radicals that can add to various substrates. The applicability of such methods to the direct conversion of nitriles to amidines is an area of ongoing research.

Benzimidothioate-Mediated Amidination

An alternative to the Pinner reaction that avoids the direct use of alcohols and HCl gas involves the use of thioimidates, which can be derived from benzimidothioates. This method capitalizes on the fact that thiols are excellent nucleophiles and thiophenolates are good leaving groups. researchgate.net

In this approach, a nitrile reacts with a thiol, such as thiophenol, in the presence of a strong acid like HBr to form a thioimidate salt. researchgate.net These thioimidates are generally more reactive towards amines than their oxygen-based Pinner salt counterparts. The subsequent reaction of the thioimidate with ammonia or an amine proceeds under mild conditions, often at room temperature, to afford the amidine in high yield. researchgate.net This method is compatible with a variety of functional groups and can be a valuable alternative for substrates that are sensitive to the conditions of the classical Pinner reaction. researchgate.net The conversion of thioamides, which can be prepared from nitriles, to N-protected amidines in the presence of activating agents like HgCl₂ has also been reported as a mild and efficient procedure.

Synthesis of 2-(4-Methoxyphenoxy)ethanimidamide Precursors

The primary precursor for the synthesis of 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride is 2-(4-methoxyphenoxy)acetonitrile. This nitrile is typically prepared via a nucleophilic substitution reaction between an alkali metal salt of 4-methoxyphenol (B1676288) and a haloacetonitrile, most commonly chloroacetonitrile (B46850).

The synthesis involves the deprotonation of 4-methoxyphenol with a suitable base, such as potassium carbonate or sodium hydroxide (B78521), in an aprotic solvent like acetonitrile (B52724) or acetone. The resulting phenoxide then acts as a nucleophile, displacing the chloride from chloroacetonitrile in a Williamson ether synthesis-type reaction to form the desired 2-(4-methoxyphenoxy)acetonitrile.

Table 2: Synthesis of 2-(4-Methoxyphenoxy)acetonitrile

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

An alternative precursor is the corresponding ester, methyl 2-(4-methoxyphenoxy)acetate. This can be synthesized in a similar fashion, by reacting 4-methoxyphenol with methyl chloroacetate (B1199739) in the presence of a base. While esters can be converted to amidines, the route through the nitrile is generally more direct for the preparation of unsubstituted amidines.

Generation of 4-Methoxyphenoxy-Containing Intermediates

The initial and crucial step in the synthesis of the target compound is the formation of a key intermediate, 4-methoxyphenoxyacetonitrile (B1330463). This is typically achieved through a classic Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide ion of 4-methoxyphenol acts as the nucleophile, attacking an electrophilic carbon of a haloacetonitrile, most commonly chloroacetonitrile.

The reaction is generally carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of 4-methoxyphenol to form the more nucleophilic phenoxide ion. The choice of base and solvent is critical for the efficiency of the reaction. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion performs a backside attack on the carbon atom bearing the halogen. wikipedia.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 4-Methoxyphenol | Chloroacetonitrile | Sodium Hydroxide | Acetone | 4-Methoxyphenoxyacetonitrile |

| 4-Methoxyphenol | Bromoacetonitrile | Potassium Carbonate | Dimethylformamide (DMF) | 4-Methoxyphenoxyacetonitrile |

The 4-methoxyphenoxyacetonitrile serves as a versatile intermediate, as the nitrile group is readily converted into the desired ethanimidamide moiety in the subsequent step. The purity of this intermediate is paramount to ensure a high yield of the final product.

Introduction of the Ethanimidamide Moiety

The transformation of the nitrile group in 4-methoxyphenoxyacetonitrile into the ethanimidamide moiety is most commonly accomplished via the Pinner reaction. wikipedia.org This reaction proceeds in two main stages. First, the nitrile is treated with an anhydrous alcohol, such as ethanol, in the presence of a strong acid, typically anhydrous hydrogen chloride gas. This results in the formation of an imino ester hydrochloride, also known as a Pinner salt. organic-chemistry.orgnrochemistry.comchem-station.com

The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid, which activates the nitrile towards nucleophilic attack by the alcohol. nih.gov The resulting intermediate then undergoes tautomerization to form the stable imino ester hydrochloride.

In the second stage, the isolated Pinner salt is subjected to ammonolysis. This involves reacting the imino ester hydrochloride with ammonia, usually in an alcoholic solution. The ammonia, being a stronger nucleophile, displaces the alkoxy group of the imino ester to form the amidine, which is then protonated by the acidic conditions to yield the final product, this compound. google.com It is crucial to maintain anhydrous conditions throughout the Pinner reaction to prevent the hydrolysis of the imino ester to an ester. researchgate.net

| Intermediate | Reagents | Product |

|---|

| 4-Methoxyphenoxyacetonitrile | 1. Anhydrous Ethanol, Anhydrous HCl 2. Anhydrous Ammonia | this compound |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound does not typically present significant regioselectivity challenges, as the starting materials are symmetrical in a way that leads to a single desired constitutional isomer. However, when considering the synthesis of more complex analogues with unsymmetrical phenoxy or ethanimidamide moieties, regioselectivity becomes a critical factor. For instance, if a substituted phenol (B47542) with multiple reactive sites were used, the Williamson ether synthesis would need to be carefully controlled to ensure the desired isomer is formed.

Stereoselectivity, on the other hand, is a pertinent consideration for the final amidine product. The carbon-nitrogen double bond (C=N) in the amidine group can exist as stereoisomers, specifically E and Z isomers, analogous to the cis and trans isomers of alkenes. wikipedia.orgdocbrown.infostudymind.co.uk The relative orientation of the substituents on the carbon and nitrogen atoms of the double bond determines the stereochemistry. The specific isomer formed can be influenced by the reaction conditions and the nature of the substituents. For unsubstituted amidines, such as the target compound, the two hydrogen atoms on the terminal nitrogen make the concept of E/Z isomerism less complex, but for N-substituted analogues, it is a significant factor.

| Isomer | Description |

|---|---|

| E-isomer | The higher priority groups on the carbon and nitrogen of the C=N double bond are on opposite sides. |

| Z-isomer | The higher priority groups on the carbon and nitrogen of the C=N double bond are on the same side. |

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. wikipedia.organton-paar.com The application of microwave irradiation to the synthesis of this compound and its analogues can be beneficial in several steps.

For instance, the Williamson ether synthesis to form the 4-methoxyphenoxyacetonitrile intermediate can be expedited using microwave heating. Similarly, the conversion of the nitrile to the amidine can also be enhanced. Microwave energy efficiently heats polar molecules and ions present in the reaction mixture, leading to a rapid increase in temperature and reaction rate. wikipedia.org This can be particularly advantageous for the Pinner reaction, which can be sluggish under conventional heating.

| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Potential Advantages |

|---|---|---|---|

| Williamson Ether Synthesis | Several hours | Minutes | Reduced reaction time, improved yield. nih.gov |

| Amidine Formation | Hours to days | Minutes to hours | Faster reaction, potentially higher purity. nih.govnih.gov |

The use of microwave-assisted synthesis not only improves the efficiency of the individual steps but also aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of solvents. nih.gov

Copper-Catalyzed Cascade Reactions in Amidine Synthesis

One such approach involves the copper-catalyzed coupling of aryl halides with amidines. acs.orgnih.gov While this is more directly applicable to the synthesis of N-aryl amidine analogues, the underlying principles can be adapted for the synthesis of a variety of amidine-containing compounds. For instance, a copper catalyst can facilitate the addition of an amine to a nitrile, a key step in amidine formation. mdpi.com

The general mechanism of these reactions often involves the formation of a copper-acetylide or a related intermediate, followed by nucleophilic attack and subsequent transformations. acs.org The choice of ligand, base, and solvent is crucial for the success of these reactions.

| Reaction Type | Catalyst | Reactants | Product Type |

|---|---|---|---|

| C-N Coupling | CuI / L-proline | Aryl halide, Amidine hydrochloride | N-Aryl amidine nih.govacs.org |

| Amine addition to Nitrile | CuCl / 2,2'-bipyridine | Nitrile, Amine | N-Substituted amidine mdpi.com |

| Multicomponent Reaction | Cu(OTf)(_2) | Alkyne, Amine, Sulfonamide | N-Sulfonylamidine organic-chemistry.org |

These copper-catalyzed methods provide a powerful platform for the synthesis of a diverse library of analogues of 2-(4-methoxyphenoxy)ethanimidamide, allowing for the exploration of structure-activity relationships.

Advanced Characterization and Structural Elucidation of 2 4 Methoxyphenoxy Ethanimidamide Hydrochloride

Spectroscopic Techniques for Structural Confirmation

The definitive identification of 2-(4-Methoxyphenoxy)ethanimidamide (B1366510) hydrochloride relies on a suite of spectroscopic methods. These techniques provide a detailed map of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical structure elucidation, offering precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

A ¹H NMR spectrum of 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride would be expected to show distinct signals corresponding to the different types of protons. The protons of the amidine group (-C(=NH)NH₂) would likely appear as broad signals due to nitrogen's quadrupolar moment and chemical exchange. The protons on the aryloxy portion of the molecule, specifically the aromatic protons on the methoxy-substituted benzene ring, would typically present as a set of doublets in the aromatic region of the spectrum. The methoxy (B1213986) group (-OCH₃) protons would be expected to appear as a sharp singlet, and the methylene (B1212753) (-OCH₂-) protons would also likely be a singlet. However, no experimentally obtained spectra with specific chemical shifts and coupling constants for these protons are available in the public domain.

Complementing the ¹H NMR, a ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. Key expected signals would include the carbon of the amidine group, the carbons of the aromatic ring (with variations in chemical shifts due to the methoxy and ether linkages), the methoxy carbon, and the methylene carbon. The analysis of these chemical shifts would confirm the carbon framework of the compound. As with the proton NMR data, no published ¹³C NMR data for this compound could be located.

To unambiguously assign the proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons over multiple bonds, respectively. Such analyses would provide definitive confirmation of the connectivity within the this compound structure. Unfortunately, no studies reporting the use of these advanced techniques for this specific compound are publicly accessible.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

In a mass spectrum of this compound, the molecular ion peak ([M+H]⁺) would confirm the molecular weight of the free base. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Furthermore, the analysis of the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, would offer valuable structural information by revealing the constituent parts of the molecule. While several articles discuss the synthesis of related aryloxyethanimidamide derivatives and confirm their structures using MS, the specific mass spectrum and detailed fragmentation analysis for this compound are not provided in the available literature.

Hyphenated MS Techniques (e.g., LC-MS/MS) for Purity and Identity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique for the definitive identification and purity assessment of pharmaceutical compounds. In the analysis of this compound, LC-MS/MS provides both chromatographic separation from any impurities and mass spectrometric data for structural confirmation.

Upon introduction into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be observed in its protonated form, [M+H]⁺. The high-resolution mass of this ion can be precisely measured, allowing for the confirmation of the elemental composition. Subsequent fragmentation of this precursor ion in the collision cell (MS/MS) yields a characteristic pattern of product ions, which serves as a structural fingerprint.

While specific experimental fragmentation data for this compound is not widely available in the literature, the fragmentation pattern can be predicted based on the known fragmentation of related structures, such as substituted phenoxy acetamide (B32628) derivatives. Key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentations around the ethanimidamide group. The mass spectra of related compounds, such as 2,2-dichloro-N-(substituted phenyl) acetamide, have been used to confirm their chemical formulas.

Table 1: Predicted LC-MS/MS Fragmentation Data for 2-(4-Methoxyphenoxy)ethanimidamide [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Structure of Fragment |

| 181.0971 | 123.0446 | [C₇H₇O₂]⁺ (4-methoxyphenol radical cation) |

| 181.0971 | 108.0575 | [C₇H₈O]⁺ (p-cresol radical cation) |

| 181.0971 | 58.0651 | [C₂H₆N₂]⁺ (ethanimidamide fragment) |

Note: This data is predictive and based on common fragmentation patterns of related chemical structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The C-N and N-H bonds of the ethanimidamide group, and the C-O-C bonds of the ether linkage, will produce distinct signals.

For the ether linkage, anisole (methoxybenzene) serves as a good model. Anisole typically shows two C-O stretching bands in the fingerprint region, between 1000 and 1300 cm⁻¹. pearson.com These bands are intense due to the significant change in dipole moment during the vibration. pearson.com Specifically, aromatic C-O stretching is often observed around 1250 cm⁻¹. The FT-IR spectrum of anisole also shows aromatic C-H stretching at approximately 3003 cm⁻¹ and 2955 cm⁻¹. researchgate.net

The ethanimidamide hydrochloride salt will present as an acetamidinium cation. The parent acetamidine has distinct C-NH₂ (1.344 Å) and C=NH (1.298 Å) bond lengths. nih.gov In the protonated acetamidinium chloride, the C-N bonds are of equal length (mean 1.307 Å), and the structure is planar. rsc.orgscispace.comresearchgate.net The vibrational modes for amide groups are well-documented, with the C=O stretch of an amide group typically appearing as a sharp band around 1634 cm⁻¹. researchgate.net For the amidinium group, C=N stretching vibrations are expected in a similar region. N-H stretching vibrations from the -NH₂⁺ group would be anticipated in the region of 3400-3100 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Alkyl Chain | C-H stretch | 2960 - 2850 |

| Amidinium | N-H stretch | 3400 - 3100 |

| Amidinium | C=N stretch | 1680 - 1640 |

| Ether | Aryl-O stretch (asymmetric) | 1270 - 1230 |

| Ether | Alkyl-O stretch (symmetric) | 1050 - 1000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores.

The primary chromophore in this compound is the 4-methoxyphenoxy group. The electronic spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. For example, anisole exhibits absorption maxima that can be influenced by the solvent environment. researchgate.netmdpi.com Studies on substituted dibenzophenone have shown that both electron-donating and electron-withdrawing substituents can lead to a bathochromic shift. nih.govnih.gov The UV spectrum of anisole in methanol has shown characteristic absorption peaks at λmax=325 nm. usc.edu

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| 4-Methoxyphenoxy | π → π* (E2-band) | ~ 220 |

| 4-Methoxyphenoxy | π → π* (B-band) | ~ 270-280 |

Note: These values are estimations based on the analysis of similar aromatic ethers.

Derivative spectroscopy, which involves calculating the first or higher derivatives of an absorbance spectrum, is a valuable tool for enhancing spectral resolution and quantifying components in a mixture with overlapping spectra. This technique can reveal hidden peaks and shoulders in a zero-order spectrum, allowing for more precise determination of λmax.

In the context of analyzing this compound, derivative spectroscopy could be employed to:

Resolve the fine structure of the π → π* transitions of the aromatic chromophore.

Quantify the active pharmaceutical ingredient in the presence of UV-absorbing excipients or impurities without prior separation. The technique is effective in eliminating background interference and resolving overlapping spectral bands.

The first derivative spectrum would show zero-crossing points corresponding to the absorption maxima of the zero-order spectrum, which can be used for quantification. The second derivative spectrum would show a negative band for each absorption maximum, often with enhanced resolution.

Crystallographic Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of related structures can provide insights into its likely solid-state conformation.

The crystal structure of acetamidinium chloride has been determined, revealing a planar CCN₂ skeleton with equal C-N bond lengths (mean 1.307 Å) and a C-C single bond length of 1.477 Å. rsc.orgscispace.comresearchgate.net The chloride ion is involved in hydrogen bonding with four amino-hydrogen atoms. rsc.orgscispace.com It is highly probable that the ethanimidamide portion of the target molecule will adopt a similar planar geometry and engage in extensive hydrogen bonding with the chloride counter-ion and neighboring molecules.

Table 4: Expected Crystallographic Parameters based on Analogous Structures

| Parameter | Expected Value/Feature | Analogous Compound |

| Crystal System | Monoclinic | Acetamidinium chloride rsc.orgscispace.com |

| Space Group | P2₁/c or C2/c | Acetamidinium chloride rsc.orgscispace.com |

| C-N bond lengths (amidinium) | ~1.31 Å | Acetamidinium chloride rsc.orgscispace.com |

| C-C bond length (amidinium) | ~1.48 Å | Acetamidinium chloride rsc.orgscispace.com |

| Key Intermolecular Forces | N-H···Cl hydrogen bonding | Acetamidinium chloride rsc.orgscispace.com |

Note: These parameters are illustrative and based on the reported crystal structure of acetamidinium chloride.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray Diffraction (XRD) stands as the definitive method for elucidating the absolute three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, its exact molecular conformation and intermolecular interactions can be determined.

The analysis would yield key crystallographic parameters, including the unit cell dimensions (the fundamental repeating block of the crystal) and the space group (which describes the symmetry of the crystal). While specific experimental data for this compound is not publicly available, a typical analysis would produce data similar to that presented in the illustrative table below.

Table 1: Illustrative Single-Crystal XRD Data for a Crystalline Hydrochloride Salt This table presents hypothetical data for illustrative purposes.

| Parameter | Value |

| Empirical Formula | C₉H₁₃ClN₂O₂ |

| Formula Weight | 216.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.574 |

| b (Å) | 9.943 |

| c (Å) | 13.250 |

| β (°) | 100.29 |

| Volume (ų) | 1111.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.295 |

Polymorphism and Crystal Packing Analysis of Ethanimidamide Hydrochlorides

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point. The study of polymorphism is critical, particularly in pharmaceutical sciences, as different polymorphs of a drug can affect its efficacy and shelf-life.

For ethanimidamide hydrochlorides, crystal packing is largely governed by intermolecular forces, especially hydrogen bonding. The protonated amidinium group (-C(NH₂)=NH₂⁺) is an excellent hydrogen bond donor, while the chloride anion (Cl⁻) acts as a hydrogen bond acceptor. The specific network of these hydrogen bonds, along with other weaker interactions like van der Waals forces, dictates the final crystal structure. Different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to different packing arrangements and thus, potentially, to different polymorphs.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for verifying the elemental composition of a pure organic compound. The method involves combusting a small, precise amount of the sample at high temperatures and quantifying the resultant gaseous products (CO₂, H₂O, and N₂).

This analysis is used to confirm that the empirical formula of the synthesized this compound (C₉H₁₃ClN₂O₂) matches the theoretical expectation. The experimentally determined mass percentages of carbon, hydrogen, and nitrogen should align closely with the calculated values, typically within a margin of ±0.4%.

Table 2: Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data for C₉H₁₃ClN₂O₂ Experimental values are hypothetical and serve as an example of a successful analysis.

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon | 50.00 | 49.85 |

| Hydrogen | 6.05 | 6.12 |

| Nitrogen | 12.96 | 12.89 |

Thermal Analysis (TGA/DTA) for Material Characterization

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. uni.lu Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature, providing information about thermal stability and decomposition. Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, identifying thermal events such as phase transitions (e.g., melting) and reactions (e.g., decomposition). uni.lu

For this compound, a combined TGA/DTA analysis would characterize its thermal stability. A typical thermogram would likely show mass stability up to a certain temperature, followed by a sharp mass loss corresponding to decomposition. The DTA curve would simultaneously show an endothermic peak corresponding to the melting point, which may overlap with the onset of decomposition.

Table 3: Illustrative Thermal Analysis Events for this compound This table presents hypothetical data for illustrative purposes.

| Analysis | Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| DTA | Melting | ~185 | ~188 | N/A |

| TGA | Decomposition Stage 1 | ~190 | ~210 | ~17% (Loss of HCl) |

| TGA | Decomposition Stage 2 | ~220 | ~280 | ~83% (Further degradation) |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For chemical compounds, it is the primary method for determining purity and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile organic compounds. A typical method for this compound would involve a reversed-phase setup.

In such a setup, a C18 column (a non-polar stationary phase) is commonly used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer solution. pensoft.net The compound and any impurities are separated based on their differential partitioning between the two phases. A UV detector is typically used for quantification. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Table 4: Illustrative HPLC Purity Analysis Results This table presents hypothetical data for illustrative purposes.

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |

| 1 | 2.15 | 15.8 | 0.15 | Impurity A |

| 2 | 4.50 | 10450.2 | 99.70 | This compound |

| 3 | 6.88 | 12.5 | 0.12 | Impurity B |

| 4 | 8.02 | 3.1 | 0.03 | Unknown |

| Total | N/A | 10481.6 | 100.00 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, it is suitable only for compounds that are volatile and thermally stable. As this compound is a salt, it is non-volatile and would decompose at the high temperatures required for GC analysis.

To utilize GC-MS, the compound must first undergo derivatization to convert it into a volatile and stable analogue. For example, the amidine functional group could be acylated to form a less polar, more volatile derivative. While this approach is not ideal for purity analysis of the salt itself, it is an effective method for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process. The mass spectrometer provides detailed structural information on these separated impurities, aiding in their identification.

Computational and Theoretical Investigations of 2 4 Methoxyphenoxy Ethanimidamide Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a important tool in quantum chemistry for investigating the electronic structure and properties of molecules. Through DFT calculations, researchers can gain a detailed understanding of the electron distribution, molecular orbitals, and reactivity of 2-(4-Methoxyphenoxy)ethanimidamide (B1366510) hydrochloride.

Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations allow for the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Studies on related methoxyphenyl derivatives have shown that the methoxy (B1213986) group can influence the electron density of the aromatic ring, which in turn affects the energies of the frontier orbitals. For 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride, the HOMO is likely to be localized on the electron-rich methoxyphenoxy group, while the LUMO may be distributed across the ethanimidamide portion of the molecule. This distribution is critical in determining how the molecule will interact with other chemical species.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The table above is a template for presenting DFT data. Specific values would be derived from actual computational studies.

Conformational Analysis and Three-Dimensional Structure Prediction

The three-dimensional shape of a molecule is intrinsically linked to its function. Conformational analysis, often performed using DFT, explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, key rotational bonds would be the C-O ether linkage and the C-C bond of the ethyl chain. By calculating the energy of various conformers, the most stable, low-energy conformation can be predicted. This predicted structure provides a realistic model for subsequent molecular docking and dynamics simulations.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Prediction of Molecular Interaction Sites with Model Biological Targets

Molecular docking studies can be used to screen this compound against a variety of known biological targets. The docking process involves placing the ligand into the binding site of a receptor and scoring the different poses based on their binding affinity. The results can highlight potential protein targets and predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, the methoxy group could engage in hydrophobic interactions, while the amidine group, particularly in its protonated form, could form strong hydrogen bonds with amino acid residues in a binding pocket.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein A | Value | Residue 1, Residue 2 | Hydrogen Bond, Hydrophobic |

| Protein B | Value | Residue 3, Residue 4 | Electrostatic, Hydrogen Bond |

Note: This table illustrates the type of data generated from molecular docking studies. The specific targets and values would depend on the research conducted.

These computational predictions provide a valuable starting point for experimental validation and can guide the design of more potent and selective molecules.

Analysis of Binding Affinities and Interaction Modes

A critical aspect of understanding a compound's biological activity is the analysis of its binding affinity to various protein targets. This involves studying the non-covalent interactions that govern the formation of a stable complex between the ligand (the compound) and the receptor (the protein). These interactions typically include:

Hydrogen Bonding: The electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.

Hydrophobic Interactions: The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.

Van der Waals Interactions: Weak, short-range electrostatic attractive forces between uncharged molecules.

Computational techniques such as molecular docking are employed to predict the preferred orientation of a ligand when bound to a target protein and to estimate the strength of the interaction (binding affinity). Without published studies performing such analyses on this compound, no data on its specific binding modes or affinities can be presented.

In Silico Physicochemical Property Prediction

In silico (computer-based) methods are widely used to predict the physicochemical properties of a compound, which are essential for assessing its drug-likeness and pharmacokinetic profile. These properties often include:

| Property | Description | Predicted Value |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Not Available |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity, indicating its ability to cross cell membranes. | Not Available |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. | Not Available |

| Number of Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N or O). | Not Available |

| Number of Hydrogen Bond Acceptors | The number of electronegative atoms (N or O) with lone pairs of electrons. | Not Available |

This table is for illustrative purposes only. No predicted values are available for this compound.

The absence of dedicated computational studies or database entries with these predictions for this compound means that a quantitative assessment of its likely physicochemical characteristics cannot be compiled.

Solvent Effects on Molecular Properties and Reactivity

The solvent in which a chemical reaction or process occurs can significantly influence the properties and reactivity of a molecule. Solvents can affect:

Conformational Stability: The relative energies of different spatial arrangements (conformers) of a molecule can change depending on the polarity of the solvent.

Reaction Rates: Solvents can stabilize or destabilize transition states, thereby altering the activation energy and the rate of a chemical reaction.

Spectroscopic Properties: The absorption and emission spectra of a compound can shift in response to solvent polarity (solvatochromism).

Computational methods, such as continuum solvation models or explicit solvent molecular dynamics simulations, are used to study these effects. As no such theoretical studies have been published for this compound, a discussion of how different solvent environments might impact its behavior is not possible.

Chemical Reactivity and Transformation of Ethanimidamide Hydrochlorides

Nucleophilic Substitution Reactions Involving the Imidamide Group

The imidamide group contains two nitrogen atoms that can act as nucleophiles, participating in various substitution reactions. The sp2-hybridized nitrogen is generally more nucleophilic. Reactions with electrophiles can lead to substitution at one or both nitrogen atoms, depending on the reaction conditions and the nature of the electrophile.

Table 1: Representative Nucleophilic Substitution Reactions of Amidines

| Electrophile | Product Type | General Reaction |

|---|---|---|

| Alkyl Halide (R'-X) | N-Alkylamidine | RC(=NH)NH₂ + R'-X → RC(=NH)NHR' + HX |

Acylation Reactions of Ethanimidamides

The nitrogen atoms of the ethanimidamide group readily react with acylating agents such as acid chlorides and anhydrides to form N-acylamidines. youtube.com The reaction typically occurs under basic conditions to neutralize the liberated acid. Depending on the stoichiometry of the acylating agent, mono- or di-acylation can be achieved. The presence of the electron-donating methoxy (B1213986) group on the phenoxy ring may slightly enhance the nucleophilicity of the amidine nitrogens.

Table 2: Examples of Acylation Reactions with Amidines

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine, 0 °C to rt | N-Acetylethanimidamide |

Alkylation Reactions of Ethanimidamides

Alkylation of the ethanimidamide moiety can be achieved using various alkylating agents, such as alkyl halides or sulfates. youtube.com This reaction can lead to a mixture of products due to the presence of two reactive nitrogen atoms. The regioselectivity of the alkylation is influenced by both steric and electronic factors. Over-alkylation to form quaternary ammonium (B1175870) salts is also a possibility, especially with reactive alkylating agents. youtube.com

Table 3: Illustrative Alkylation Reactions of Amidines

| Alkylating Agent | Conditions | Potential Products |

|---|---|---|

| Methyl Iodide | K₂CO₃, Acetone | N¹-Methyl, N²-Methyl, and N¹,N²-Dimethylethanimidamide |

Hydrolysis Pathways of Amidine Moieties

Amidines are susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable than the corresponding imines. researchgate.netstackexchange.com Hydrolysis of the C=N bond leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid and ammonia (B1221849) or an amine. byjus.comchemistrysteps.com The hydrolysis of 2-(4-Methoxyphenoxy)ethanimidamide (B1366510) hydrochloride would yield 2-(4-methoxyphenoxy)acetamide, and upon further hydrolysis, 2-(4-methoxyphenoxy)acetic acid and ammonia. wikipedia.org

The general mechanism involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbon atom of the amidine group, followed by proton transfer and elimination of ammonia or an amine.

Oxidation and Reduction Reactions

The oxidation of simple amidines is not a widely explored area. However, certain substituted amidines can undergo oxidation. For instance, N,N'-diphenylbenzamidine can be oxidized with potassium permanganate. researchgate.net The N-oxidation of N-unsubstituted benzamidines to form amidoximes has also been reported, often catalyzed by enzymes. nih.gov

The reduction of the amidine group is also not a common transformation. Catalytic hydrogenation or reduction with hydride reagents could potentially reduce the C=N double bond to a C-N single bond, yielding a diamine. However, the conditions required for such a transformation may also affect other functional groups in the molecule, such as the aromatic ring.

Derivatization Strategies for Functional Group Modification

The amidine group is a valuable precursor for the synthesis of various heterocyclic compounds. researchgate.netsciforum.netamanote.com By reacting with bifunctional electrophiles, the ethanimidamide moiety can be cyclized to form five- or six-membered rings. These reactions provide a powerful tool for modifying the core structure and introducing new functionalities. For instance, reaction with β-dicarbonyl compounds can yield pyrimidines, while reactions with α-haloketones can produce imidazoles. wikipedia.org

Table 4: Heterocycle Synthesis from Amidines

| Reagent | Heterocyclic Product |

|---|---|

| 1,3-Diketone | Pyrimidine (B1678525) |

| α-Haloketone | Imidazole (B134444) |

Reactivity Influenced by Aryloxy Substituents (e.g., methoxy group effects)

This electron-donating nature of the 4-methoxy group increases the electron density of the phenoxy ring, making it more susceptible to electrophilic aromatic substitution. Although this effect is transmitted through an ether linkage and several sigma bonds to the imidamide group, it can subtly influence the basicity and nucleophilicity of the amidine nitrogens. The increased electron density on the phenoxy ring could also play a role in stabilizing reaction intermediates or transition states involving the imidamide moiety.

Mechanistic Studies of Reactions Involving 2 4 Methoxyphenoxy Ethanimidamide Hydrochloride

Elucidation of Reaction Pathways in Synthetic Processes

The synthesis of 2-(4-Methoxyphenoxy)ethanimidamide (B1366510) hydrochloride most likely proceeds via the Pinner reaction. organic-chemistry.orgwikipedia.orgchem-station.com This well-established method is a cornerstone in the synthesis of amidines from nitriles. wikipedia.org The reaction pathway can be delineated into two principal stages: the formation of an imino ester hydrochloride (a Pinner salt) and its subsequent ammonolysis.

The initial step involves the acid-catalyzed reaction of the nitrile, 2-(4-methoxyphenoxy)acetonitrile, with an alcohol, typically in the presence of anhydrous hydrogen chloride. organic-chemistry.orgwikipedia.org The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of the alcohol on the nitrile carbon, leading to the formation of a Pinner salt. nih.gov

The second stage is the conversion of the Pinner salt to the corresponding amidine hydrochloride. This is achieved by treating the imino ester hydrochloride with ammonia (B1221849). The ammonia acts as a nucleophile, attacking the imino ester carbon and displacing the alkoxy group to form the amidine.

Table 1: Generalized Steps in the Pinner Reaction for Amidine Synthesis

| Step | Reactants | Intermediate/Product | Description |

| 1 | Nitrile, Alcohol, HCl | Pinner Salt (Imino ester hydrochloride) | Acid-catalyzed addition of an alcohol to a nitrile. |

| 2 | Pinner Salt, Ammonia | Amidine Hydrochloride | Nucleophilic substitution of the alkoxy group by ammonia. |

Kinetics and Thermodynamics of Amidination Reactions

The kinetics of amidination reactions, particularly those following the Pinner reaction pathway, are influenced by several factors. The rate of the initial formation of the Pinner salt is dependent on the concentration of the acid catalyst and the nucleophilicity of the alcohol. The subsequent ammonolysis is a nucleophilic substitution reaction, and its rate is influenced by the concentration of ammonia and the stability of the leaving alkoxy group.

Catalytic Mechanisms in Ethanimidamide Synthesis

While the classical Pinner reaction utilizes a stoichiometric amount of acid, catalytic methods for amidine synthesis have also been developed. Lewis acids, such as aluminum trichloride, can promote the direct amination of nitriles. wikipedia.org In such cases, the Lewis acid coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by an amine.

Transition metal catalysts have also been employed in amidine synthesis. These catalytic cycles often involve the activation of the nitrile by the metal center, followed by the addition of an amine. The specific mechanism is dependent on the metal and ligands used. These catalytic approaches offer milder reaction conditions and broader substrate scope compared to the traditional Pinner reaction.

Mechanism of Molecular Interactions with Model Systems (e.g., DNA binding mechanisms)

There is no specific information available in the searched literature regarding the DNA binding mechanisms of 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride. However, the amidine functional group is known to be a key structural motif in various DNA-binding molecules. The positive charge of the amidinium ion can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Advanced Research Applications of Ethanimidamide Derivatives in Chemical Science

Role as Versatile Organic Building Blocks in Heterocyclic Synthesis

Amidines are foundational building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their utility arises from their ability to act as binucleophilic reagents, providing a key N-C-N fragment for cyclization reactions. The general reactivity of the amidine group allows for condensation reactions with various electrophilic partners to construct diverse ring systems. researchgate.netyoutube.com 2-(4-Methoxyphenoxy)ethanimidamide (B1366510) hydrochloride, with its aryloxy side chain, serves as a precursor for introducing this specific functionality into the final heterocyclic target, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Precursors for Substituted Pyrimidines and Imidazoles

The synthesis of pyrimidines, a core structure in many biologically active molecules, is a classic application of amidine chemistry. researchgate.netorientjchem.org The condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent is a fundamental and widely used method known as the Pinner pyrimidine (B1678525) synthesis. youtube.com In this reaction, 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride can react with various β-ketoesters, diketones, or malonic esters to yield pyrimidines bearing the 2-(4-methoxyphenoxy)methyl substituent. This reaction provides a direct route to highly functionalized pyrimidine derivatives. researchgate.net

Similarly, this ethanimidamide derivative is a key precursor for substituted imidazoles. The construction of the imidazole (B134444) ring can be achieved through several pathways, notably by reacting the amidine with α-haloketones or α-dicarbonyl compounds. wjpsonline.comderpharmachemica.comorganic-chemistry.org The reaction with an α-haloketone, for instance, proceeds via initial N-alkylation followed by cyclization and dehydration to afford the substituted imidazole ring. wjpsonline.com

| Target Heterocycle | Required Co-reactant for Amidine | General Reaction Type |

|---|---|---|

| Pyrimidine | 1,3-Dicarbonyl Compound (e.g., β-diketone, β-ketoester) | Condensation/Cyclization youtube.com |

| Imidazole | α-Haloketone or α-Dicarbonyl Compound | Condensation/Cyclization wjpsonline.com |

| Triazine | Alcohols, Tertiary Amines, or other N-sources | Oxidative Coupling/Cyclization researchgate.netrsc.org |

Synthesis of Triazines and Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of heterocycles with a higher nitrogen content, such as 1,3,5-triazines. Modern synthetic methods have been developed for the construction of triazines from amidines. These include copper-catalyzed aerobic oxidative coupling of amidine hydrochlorides with alcohols, and transition-metal-free approaches using iodine as a mediator for the reaction between amidines and tertiary amines. rsc.orgthieme-connect.com Such methods allow for the combination of two amidine molecules with another one-carbon or one-nitrogen synthon to form the triazine ring. researchgate.netrsc.org This makes this compound a potential precursor for symmetrically substituted 1,3,5-triazines.

Use in Materials Science Research (e.g., polymers, dyes)

The application of amidine-derived heterocycles extends into materials science. The stable, aromatic nature of rings like pyrimidines and triazines, coupled with the potential for extensive functionalization, makes them attractive components for advanced materials. For instance, amidinium ligands have been investigated to enhance the thermal stability of perovskite solar cells. acs.org While direct applications of this compound in materials are not extensively documented, its role as a precursor to such stable heterocyclic systems suggests its potential utility in creating novel polymers, dyes, or liquid crystals where the electronic and structural properties of the (4-methoxyphenoxy)methyl-substituted heterocycle can be exploited.

Development of Chemical Probes and Reagents for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov Heterocyclic scaffolds are prevalent in the design of such probes due to their ability to engage in specific interactions with biological targets like proteins and nucleic acids. The ability to synthesize libraries of diverse heterocyclic compounds is crucial for discovering new probes. nih.gov this compound serves as a valuable starting material for generating such libraries. By reacting it with a variety of partners (diketones, halo-ketones, etc.), researchers can create a range of pyrimidines, imidazoles, and other heterocycles. nih.govorganic-chemistry.org These compound collections can then be screened to identify molecules with specific biological activities, such as enzyme inhibitors or receptor modulators, ultimately leading to new tools for biomedical research. nih.govmagtech.com.cn

Exploration in Advanced Separation Techniques as Stationary Phases or Modifiers

In the field of advanced separation science, which includes techniques like chromatography and membrane technology, the surface chemistry of materials is critical. rsc.orgrun.edu.ng The basic nature of the amidine functional group and the charged nature of the corresponding amidinium ion suggest potential applications in this area. wikipedia.org Compounds containing amidinium groups could potentially be used as modifiers for stationary phases in ion-exchange chromatography or as components in switchable solvents. For example, reversible ionic liquids have been developed from amidines and carbon dioxide, which can switch between ionic and molecular forms, offering novel separation capabilities. researchgate.net While specific studies employing this compound for these purposes are not prominent, its chemical properties align with those of molecules explored for creating advanced separation media.

Applications in Protein Chemistry (e.g., denaturation, solubilization)

The interaction between small molecules and proteins is a central theme in biochemistry. The amidinium group, being a strong hydrogen-bond donor and positively charged at physiological pH, can interact with negatively charged amino acid residues (e.g., aspartate, glutamate) on protein surfaces. wikipedia.org This property is exploited in medicinal chemistry, where amidine-containing drugs often bind to the active sites of enzymes. nih.gov Furthermore, amidine-containing compounds like benzamidine (B55565) are known protease inhibitors. In a different context, reactive dicarbonyl species can react with lysine (B10760008) residues in proteins to form novel amidine cross-links, a process relevant in the study of advanced glycation end products. acs.org Although not a primary denaturant like guanidinium (B1211019) chloride, the ability of the amidinium group in this compound to form strong non-covalent interactions suggests its potential as a tool for studying protein structure, function, and interactions. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The exploration of Structure-Activity Relationships (SAR) is a fundamental concept in medicinal chemistry, guiding the modification of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. For the class of compounds related to this compound, SAR studies focus on understanding how specific structural modifications influence molecular interactions with biological targets. These derivatives, characterized by a phenoxy group linked to an ethanimidamide moiety, offer several points for chemical modification to probe and optimize these interactions.

Detailed research findings indicate that the biological activity of phenoxy derivatives can be significantly altered by making systematic changes to three key regions of the molecule: the aromatic phenoxy ring, the ethyl linker, and the terminal imidamide group.

A. Modifications of the Phenoxy Ring:

Studies on related phenoxy acetamide (B32628) derivatives have shown that halogen-containing derivatives can enhance anti-inflammatory activity, while those with nitro groups may exhibit anticancer and analgesic properties. nih.gov This suggests that modifying the electronic nature of the ring is a viable strategy for tuning the biological effects of these compounds.

To illustrate the impact of these substitutions, consider the following hypothetical data based on common SAR principles observed in similar compound series.

Table 1: Impact of Phenoxy Ring Substitution on Relative Activity

| Compound | Substitution at Position 4 | Relative Potency (%) | Potential Interaction |

|---|---|---|---|

| 1a | -OCH₃ (Methoxy) | 100 | Hydrogen Bond Acceptor |

| 1b | -H (Unsubstituted) | 60 | Baseline Hydrophobic Interaction |

| 1c | -Cl (Chloro) | 110 | Electron Withdrawing, Halogen Bonding |

| 1d | -NO₂ (Nitro) | 85 | Strong Electron Withdrawing |

| 1e | -CH₃ (Methyl) | 90 | Increased Lipophilicity |

Note: Data is illustrative and intended to demonstrate SAR principles.

B. Alterations to the Linker Region:

The ethanimidamide portion of the molecule acts as a linker or spacer between the phenoxy ring and the functional amidine group. Its length, rigidity, and composition are critical for correctly positioning the key interacting moieties within a receptor's binding site. Modifications in this region, such as changing the chain length or introducing conformational constraints, can significantly impact efficacy. While the ethanimidamide linker is specific, studies on similar molecules with acetamide linkages show this region is vital for a wide range of biological activities. kaust.edu.sa

C. The Role of the Imidamide/Amidine Moiety:

The ethanimidamide group is a key functional component, likely involved in crucial hydrogen bonding or ionic interactions with target residues. The basicity of the amidine group allows it to be protonated at physiological pH, enabling strong electrostatic interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site.

SAR studies on other amidine-containing molecules have demonstrated their potential as anticancer and anti-inflammatory agents. nih.gov The activity of these compounds is highly dependent on the nature of the amidine itself. Replacing the core amidine with structurally related groups, such as guanidines or reversed amides, allows researchers to probe the specific requirements for binding and activity. researchgate.net

Table 2: Bioisosteric Replacement of the Ethanimidamide Group and Effect on Binding Affinity

| Compound ID | Functional Group | Predicted Binding Affinity (Ki, nM) | Key Interaction Type |

|---|---|---|---|

| 2a | Ethanimidamide | 25 | Ionic, H-Bond Donor/Acceptor |

| 2b | Ethanamide | 150 | H-Bond Donor/Acceptor |

| 2c | Guanidine | 40 | Ionic, Enhanced H-Bonding |

| 2d | N-hydroxyimidamide | 35 | Chelating, H-Bonding |

Note: Data is illustrative and based on established bioisosteric principles.

Future Directions and Emerging Research Avenues for 2 4 Methoxyphenoxy Ethanimidamide Hydrochloride

Integration of Artificial Intelligence and Machine Learning in Amidine Research

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the synthesis and discovery of novel molecules, including those with amidine structures. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, optimize conditions, and even design new synthetic pathways. mdpi.com

In the context of amidine research, AI can significantly accelerate the discovery of new drug candidates. mdpi.com For instance, a computer model can screen hundreds of millions of chemical compounds in days to identify potential antibiotics that function through novel mechanisms. mit.edu This approach has already proven successful in identifying a powerful new antibiotic compound from a library of over 6,000 molecules. mit.edu Such models can be trained to recognize molecular features that confer specific biological activities, allowing for the in silico exploration of vast chemical spaces that would be prohibitively expensive to investigate through traditional experimental methods. mit.edu

ML models are also being developed to predict the enantioselectivity of enzymes like amidases, which are used in the synthesis of chiral compounds. nih.gov By building models based on substrate descriptors, researchers can guide protein engineering efforts to dramatically increase the enantioselectivity of biocatalytic processes. nih.gov This data-driven methodology is poised to broaden the application of machine learning in biocatalysis for creating structurally complex and stereochemically pure amidine derivatives. nih.gov

| AI/ML Application Area | Description | Potential Impact on Amidine Research |

| Reaction Prediction | Algorithms trained on millions of reactions predict the most efficient synthesis routes for target amidine molecules. mdpi.com | Reduces development time and cost; improves success rate of complex syntheses. |

| Drug Discovery | AI platforms screen virtual libraries of amidine-containing compounds to identify candidates with high predicted bioactivity and low toxicity. mit.edu | Accelerates the identification of new therapeutic leads for various diseases. |

| Property Prediction | ML models predict physicochemical and biological properties (e.g., solubility, binding affinity, enantioselectivity) of novel amidine structures. mdpi.comnih.gov | Enables rational design of molecules with desired characteristics before synthesis. |

| Automated Synthesis | AI-driven systems can automate the entire process of planning and executing the synthesis of small molecules, including amidines. technologynetworks.com | Makes the creation of complex molecules more accessible and efficient. |

Novel Synthetic Strategies for Complex Ethanimidamide Architectures

The development of innovative synthetic methods is crucial for creating structurally diverse and complex molecules built around the ethanimidamide core. Traditional methods for amidine synthesis often require harsh conditions or have limited substrate scope. mdpi.comresearchgate.net Modern research focuses on developing milder, more efficient, and highly versatile strategies.

One promising area is the use of multicomponent reactions, which allow for the assembly of complex molecules from three or more starting materials in a single step. acs.orgorganic-chemistry.org These reactions are highly atom-economical and can rapidly generate libraries of diverse amidine derivatives. For example, a metal-free, multicomponent reaction has been developed to produce N-acyl amidines from nitroalkenes, dibromo amides, and amines, enabling the rapid construction of complex amidine frameworks. organic-chemistry.org

Transition metal catalysis continues to be a fertile ground for innovation in amidine synthesis. mdpi.com Copper- and palladium-catalyzed reactions have been developed to form N-substituted amidines under milder conditions and with greater functional group tolerance than previous methods. mdpi.comacs.org For instance, an efficient copper-catalyzed protocol facilitates the nucleophilic addition of amines to nitriles under an oxygen atmosphere, providing a sustainable method for preparing various N-substituted amidines. mdpi.com

A particularly advanced strategy is "skeletal editing," which involves the precise, late-stage modification of a molecule's core structure. sciencedaily.com A recently developed technique allows for a "C-to-N atom swap" within indole (B1671886) and benzofuran (B130515) frameworks, converting them into related structures like indazoles and benzimidazoles. sciencedaily.com This approach could be adapted to modify complex ethanimidamide-containing molecules, providing a powerful tool for diversifying existing molecular scaffolds to create new, biologically active compounds. sciencedaily.com

| Synthetic Strategy | Key Features | Example Application |

| Multicomponent Reactions | Combines three or more reactants in one pot; high atom economy and efficiency. acs.org | Synthesis of N-acyl amidines from nitroalkenes, dibromo amides, and amines. organic-chemistry.org |

| Transition Metal Catalysis | Utilizes catalysts like copper, palladium, or ytterbium for milder reaction conditions and broader substrate scope. mdpi.comorganic-chemistry.org | Copper-catalyzed aerobic oxidative coupling of terminal alkynes, secondary amines, and sulfonamides. organic-chemistry.org |

| Base-Activated Amine Addition | Employs a strong base to deprotonate an amine, which then adds to a nitrile. uoregon.edunih.gov | Tolerates deactivated nitriles and aryl amines, offering superior yields compared to some established routes. uoregon.edunih.gov |

| Skeletal Editing | Precise, late-stage alteration of a molecule's core atomic structure. sciencedaily.com | C-to-N atom swapping to convert indole frameworks into indazoles or benzimidazoles. sciencedaily.com |

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding the intricate details of a chemical reaction as it happens is fundamental to optimizing processes and uncovering novel mechanisms. In situ monitoring techniques, which analyze reactions in real-time within the reaction vessel, are invaluable for this purpose. wikipedia.orgmt.com These methods prevent the alteration of transient or unstable intermediates that can occur when samples are withdrawn for offline analysis. spectroscopyonline.com

Spectroscopic techniques are at the forefront of in situ reaction monitoring. mt.com

FTIR (Fourier-Transform Infrared) Spectroscopy : Techniques like ReactIR allow for the continuous tracking of changes in the concentrations of key functional groups. mt.com This provides critical data on reaction initiation, progression, conversion rates, and the formation of intermediates. mt.comresearchgate.net

Raman Spectroscopy : As a complementary vibrational spectroscopy technique, Raman is particularly useful for studying reactions in aqueous media and for monitoring changes in crystalline structure or particle morphology. researchgate.netrsc.org

NMR (Nuclear Magnetic Resonance) Spectroscopy : In situ NMR allows for detailed structural elucidation of species present in the reaction mixture, providing unambiguous identification of intermediates and products without the need for isolation. wikipedia.org

Mass spectrometry (MS) is another powerful tool for identifying reactive intermediates, which are often short-lived and present in low concentrations. zmsilane.comnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can directly sample the reaction mixture and detect charged or charge-tagged intermediates involved in catalytic cycles. nih.gov

These advanced techniques provide a dynamic picture of the reaction pathway, moving beyond the static analysis of starting materials and final products. The data gathered is essential for developing robust kinetic models and for the rational design of more efficient and selective synthetic processes for compounds like 2-(4-Methoxyphenoxy)ethanimidamide (B1366510) hydrochloride. spectroscopyonline.com

| Technique | Information Provided | Application in Amidine Synthesis |

| In Situ FTIR | Real-time concentration profiles of reactants, products, and intermediates based on functional group vibrations. mt.com | Monitoring the conversion of a nitrile group to an amidine; detecting transient intermediates. |

| In Situ Raman | Complementary vibrational data; excellent for aqueous systems and solid-state analysis. rsc.org | Tracking reactions involving catalysts or slurries; studying polymorphism during crystallization. |

| In Situ NMR | Detailed structural information of all soluble species in the reaction mixture. wikipedia.org | Unambiguous identification of reaction intermediates and byproducts. |

| In Situ MS | Detection and characterization of short-lived and low-concentration intermediates. nih.gov | Elucidating catalytic cycles by directly observing metal-ligand complexes or charged intermediates. |

Computational Design of Ethanimidamide-Based Molecular Tools

In silico methods, or computer-aided drug design (CADD), are indispensable for the rational design of new molecules with specific biological functions. fums.ac.ir These computational approaches allow researchers to design and evaluate virtual compounds before committing resources to their chemical synthesis, significantly accelerating the discovery process.

Molecular docking is a key technique used to predict how a ligand, such as an ethanimidamide derivative, will bind to the active site of a target protein or receptor. fums.ac.irnih.gov By simulating the interactions between the small molecule and the biological target, docking can estimate the binding affinity and help identify the key structural features responsible for this interaction. This information is crucial for designing more potent and selective inhibitors or agonists. nih.gov

Pharmacophore modeling is another important in silico tool. It involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific biological target. mdpi.com Once a pharmacophore model is developed, it can be used to screen large virtual databases for new molecules that fit the model, leading to the discovery of novel chemical scaffolds. mdpi.com

Together, these computational tools enable the design of ethanimidamide-based molecules with tailored properties. For example, researchers can modify the 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride structure in silico to improve its binding to a specific receptor, enhance its pharmacokinetic profile, or reduce potential toxicity. This iterative cycle of computational design, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry. fums.ac.ir

| Computational Method | Purpose | Application to Ethanimidamide Design |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a macromolecular target. fums.ac.ir | Designing ethanimidamide derivatives that bind tightly and selectively to a specific enzyme or receptor. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time to study the stability and conformational changes of a ligand-receptor complex. fums.ac.ir | Assessing the stability of the binding pose predicted by docking and understanding the dynamic nature of the interaction. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. mdpi.com | Discovering new and structurally diverse ethanimidamide-based scaffolds with the potential for similar biological activity. |

| Virtual Screening | Uses computational methods to rapidly screen large libraries of virtual compounds for potential hits against a target. mdpi.com | Identifying promising ethanimidamide-like molecules from vast chemical databases for further investigation. |

常见问题

Basic: What are standard protocols for synthesizing 2-(4-Methoxyphenoxy)ethanimidamide hydrochloride?

Answer:

The synthesis typically involves reacting a precursor (e.g., 4-methoxyphenoxyacetonitrile) with hydroxylamine hydrochloride under basic conditions. A representative method includes:

- Reagents : Hydroxylamine hydrochloride, sodium bicarbonate, methanol/water solvent mixture.

- Procedure : React the nitrile precursor with hydroxylamine hydrochloride (1.5 eq) and NaHCO₃ (1.5 eq) in methanol/water (7:3 v/v) at 60°C for 12 hours. Recrystallize the crude product from dichloromethane to isolate the imidamide .

- Yield Optimization : Adjust stoichiometry (e.g., 2.0 eq hydroxylamine) or solvent polarity to enhance yields beyond 58% .

Basic: How is the purity of this compound assessed?

Answer:

Purity is evaluated via:

- Melting Point : Compare observed mp (e.g., 323–325°C for analogous ethanimidamide derivatives) with literature values .

- Spectroscopy :

Advanced: How can contradictory spectral data (e.g., unexpected NH₂ signals) be resolved during characterization?

Answer:

Contradictions may arise from tautomerism or residual solvents. Mitigation strategies:

- Variable Temperature NMR : Perform at 25°C and 60°C to observe tautomeric shifts (e.g., imine-enamine equilibrium) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out impurities. For example, a derivative with exact mass 234.0681 Da requires resolution <5 ppm .

- X-ray Crystallography : Resolve ambiguous structures by analyzing crystal packing and hydrogen-bonding networks .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for 4-methoxyphenyl derivatives?

Answer:

SAR studies involve:

- Analog Synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) substituents to assess electronic effects .

- Biological Assays : Test analogs against target enzymes (e.g., AMPK) using cell-based assays. Compare IC₅₀ values to correlate substituent effects with activity .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by crystallographic data from related compounds .

Advanced: How can reaction yields be improved when scaling up synthesis?

Answer:

Scale-up challenges (e.g., reduced yields) are addressed via:

- Solvent Optimization : Switch to DMF/water mixtures to enhance solubility of intermediates .

- Catalysis : Introduce catalytic Cu(I) or TEMPO to accelerate imidamide formation .

- Process Monitoring : Use inline FTIR to track nitrile conversion in real time and adjust reaction kinetics .

Basic: What safety precautions are required when handling this compound?

Answer: